molecular formula C10H9N3 B1239756 Quinoline-2-carbaldehyde hydrazone

Quinoline-2-carbaldehyde hydrazone

Cat. No.: B1239756
M. Wt: 171.2 g/mol
InChI Key: BZMACHUNHDHDHT-GHXNOFRVSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader exploration of quinoline-based compounds in medicinal chemistry during the early 21st century. The systematic investigation of this compound class began with researchers recognizing the potential of combining the quinoline nucleus with hydrazone functionality to create bioisosteric analogues of naturally occurring compounds such as melatonin. The foundational work in this area was driven by the understanding that quinoline derivatives constitute an important class of compounds for new drug development, owing to their appealing physiological properties and prevalence in numerous biologically active compounds.

The synthesis methodology for this compound was first established through condensation reactions involving quinoline-2-carbaldehyde and appropriate hydrazides in methanol at room temperature. This straightforward synthetic approach, typically yielding pure hydrazone derivatives with yields around 67 percent, represented a significant advancement in the accessibility of these compounds for research purposes. The development timeline shows a progression from initial synthesis optimization to comprehensive biological evaluation, with major breakthroughs occurring in the characterization of antimicrobial properties and mechanism of action studies.

The historical significance of this compound development is further emphasized by its role in addressing the growing challenge of antimicrobial resistance. As traditional antibiotics became less effective due to bacterial resistance mechanisms, researchers turned to novel scaffolds like quinoline-based hydrazones as potential solutions. This historical context underscores the compound's emergence as a response to critical medical needs rather than merely academic curiosity.

Significance in Chemical Research

This compound holds substantial significance in chemical research due to its multifaceted applications and unique structural properties. The compound serves as a versatile platform for developing new antimicrobial agents, with research demonstrating its effectiveness against both gram-positive and gram-negative bacteria. The significance of this compound in chemical research is particularly evident in its ability to overcome bacterial resistance mechanisms, making it a valuable tool in the fight against multidrug-resistant pathogens.

The research significance extends beyond antimicrobial applications to include antioxidant properties, where this compound derivatives have been investigated as bioisosteric analogues of melatonin. These compounds demonstrate the ability to act as powerful free-radical scavengers, with their antioxidant activity being evaluated through reducing effects against oxidation of redox-sensitive fluorescent probes. The cytotoxicity potential of these compounds has been thoroughly investigated using lactate dehydrogenase leakage assays and methylthiazolyldiphenyl-tetrazolium bromide assays, revealing favorable safety profiles.

Furthermore, the compound's significance in chemical research is highlighted by its applications in chemosensing technology. This compound derivatives function as optical chemosensors for specific analytes such as tributyltin, exhibiting distinctive color changes from colorless to red and the appearance of fluorescence upon exposure. This chemosensing capability provides valuable applications in environmental monitoring and analytical chemistry, expanding the compound's research relevance beyond biological applications.

Nomenclature and Classification

The nomenclature of this compound follows systematic chemical naming conventions that reflect its structural components and functional groups. The compound is classified under the International Union of Pure and Applied Chemistry nomenclature as a derivative of quinoline with a carbaldehyde group at the 2-position that has been condensed with a hydrazine derivative to form the hydrazone linkage. Alternative nomenclature includes 2-quinolinecarboxaldehyde hydrazone, which emphasizes the carboxaldehyde functionality present in the quinoline ring system.

The classification of this compound places it within several overlapping chemical categories. Primarily, it belongs to the quinoline family of heterocyclic compounds, characterized by the fused benzene and pyridine rings. Secondarily, it is classified as a hydrazone derivative due to the presence of the carbon-nitrogen double bond connected to a nitrogen-nitrogen single bond (carbon equals nitrogen-nitrogen structure). This dual classification is significant because it combines the biological activity profiles associated with both quinoline and hydrazone functionalities.

The chemical classification system also recognizes this compound as a Schiff base derivative, formed through the condensation reaction between an aldehyde and a hydrazine. This classification is important for understanding the compound's chemical reactivity and potential for metal complexation. The compound can exist in different tautomeric forms, including lactam and lactim forms, which affect its binding properties and biological activities. The various forms and their interconversion represent important aspects of the compound's chemical classification and behavior.

General Applications Overview

This compound demonstrates a broad spectrum of applications across multiple scientific disciplines, establishing its versatility as a research compound. The primary application area lies in antimicrobial research, where the compound and its derivatives have shown exceptional activity against various pathogenic microorganisms. Research has documented significant antimicrobial properties against both standard and antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values demonstrating superior or comparable activity to standard antimicrobial drugs.

The compound's applications extend to antioxidant research, where it serves as a bioisosteric replacement for natural antioxidants like melatonin. The antioxidant applications are particularly relevant in the development of compounds for preventing or delaying diseases associated with oxidative stress. The reducing effect of this compound against oxidation processes has been extensively studied, revealing its potential as a protective agent against reactive oxygen species damage.

Another significant application area involves chemosensing technology, where this compound functions as an optical chemosensor for metal ions and environmental contaminants. The compound exhibits selective fluorescence responses to specific analytes, making it valuable for analytical chemistry applications. For instance, it has been developed as a switch-on fluorescence sensor for zinc ions with high selectivity in aqueous media, demonstrating detection limits as low as 89.3 nanomolar.

Table 1: Applications Overview of this compound

Application Area Specific Use Key Properties Research Status
Antimicrobial Research Antibacterial agent against resistant strains Minimum inhibitory concentration 1-8 micrograms per milliliter Extensive in vitro validation
Antioxidant Development Bioisosteric melatonin analogue Free-radical scavenging activity Proven efficacy studies
Chemosensing Technology Metal ion detection Fluorescence response, 89.3 nanomolar detection limit Advanced development
Analytical Chemistry Environmental monitoring Optical response to tributyltin Research phase

The applications of this compound in coordination chemistry represent another important area of research. The compound serves as a ligand for transition metal complexes, forming stable chelates with various metal ions including copper, nickel, cobalt, and palladium. These metal complexes often exhibit enhanced biological activities compared to the free ligand, opening possibilities for developing improved therapeutic agents. The ability to form both mononuclear and binuclear complexes provides flexibility in designing compounds with specific properties and activities.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

(Z)-quinolin-2-ylmethylidenehydrazine

InChI

InChI=1S/C10H9N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7H,11H2/b12-7-

InChI Key

BZMACHUNHDHDHT-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N\N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NN

Synonyms

quinoline-2-carbaldehyde hydrazone

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Quinoline-2-carbaldehyde hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

Case Study: Antitubercular Activity

A study evaluated several quinoline hydrazone derivatives for their antitubercular potential against Mycobacterium tuberculosis (Mtb) strains. Compounds such as QH-02, QH-04, and QH-05 demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming traditional antibiotics like rifampicin and isoniazid .

CompoundMIC (µg/mL)Activity Against
QH-024Mtb H37Rv
QH-044Mtb H37Rv
QH-054Mtb H37Rv

Antioxidant Properties

This compound derivatives have also been investigated for their antioxidant activities. These compounds are capable of scavenging free radicals, which are implicated in oxidative stress-related diseases.

Research Findings

A series of quinoline-2-carbaldehyde hydrazones were synthesized and tested for their antioxidant capacity using a redox-sensitive fluorescent probe. The results indicated that these derivatives could effectively reduce oxidative damage, suggesting their potential as therapeutic agents against oxidative stress .

Chemosensing Applications

The chemosensing capabilities of quinoline-2-carbaldehyde hydrazones have been explored, particularly in detecting harmful substances such as tributyltin (TBT).

Case Study: Biocide Chemosensor

A study demonstrated that a quinoline-based hydrazone derivative acts as an optical chemosensor for TBT. The compound exhibited a color change from colorless to red in the presence of TBT, along with fluorescence enhancement. This behavior was quantified through spectrophotometric analysis, confirming its utility in environmental monitoring .

Synthesis and Characterization

The synthesis of quinoline-2-carbaldehyde hydrazones typically involves the reaction of quinoline-2-carbaldehyde with various hydrazines under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

The synthesis process involves dissolving quinoline-2-carbaldehyde in methanol with a hydrazine derivative, followed by stirring at room temperature until precipitation occurs. The yield is generally high, around 67%, indicating efficient synthesis methods .

Chemical Reactions Analysis

2.1. Nucleophilic Additions

Hydrazones derived from quinoline-2-carbaldehyde participate in nucleophilic additions due to the electron-deficient quinoline ring. For example:

  • Electrophilic substitution :
    Electron-rich arylhydrazines (e.g., 4-methoxyphenylhydrazine) react faster (k=0.28h1k=0.28\,\text{h}^{-1}) than electron-poor analogs (k=0.01h1k=0.01\,\text{h}^{-1}) with aldehydes, driven by inductive effects .

2.2. Cyclization Reactions

Hydrazones undergo cyclization to form heterocycles:

  • Pyrazoloquinolines :
    Heating with phenylhydrazinium chloride in methanol forms 1-phenyl-1HH-pyrazolo[3,4-bb]quinoline (yield: 68–72%) via intramolecular cyclization .

Coordination Chemistry and Metal Complexes

Quinoline-2-carbaldehyde hydrazones act as tridentate ligands, coordinating through the quinoline N, imine N, and hydrazone NH. Notable complexes include:

Metal IonStoichiometryGeometryApplication
Cu(II)1:2Square planarAntimicrobial agents
Fe(III)1:1OctahedralCatalytic oxidation

Kinetic and Thermodynamic Studies

Reaction rates and equilibrium constants for hydrazone formation vary with substituents:

Hydrazine Derivativek(h1)k\,(\text{h}^{-1})ΔG(kJ mol)\Delta G^\ddagger \,(\text{kJ mol})
4-Methoxyphenyl0.28 ± 0.0282.1
4-Fluorophenyl0.15 ± 0.0189.7
Phenyl0.12 ± 0.0192.4

Data adapted from .

Stability and Degradation

  • pH-dependent stability :
    Hydrazones are stable in neutral to slightly acidic conditions (pH 4–7) but hydrolyze in strongly acidic media (pH < 2) to regenerate the aldehyde and hydrazine .

  • Thermal stability :
    Decomposition temperatures range from 211–245°C, confirmed by TGA .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Core Structure Substituents/R-Groups Key Functional Groups Reference
Quinoline-2-carbaldehyde hydrazone Quinoline + hydrazone None (parent compound) –NH–N=CH–, quinoline N
Fluorinated hydrazones (101–104) Quinoline + fluorophenyl 2-F, 4-F, 2,4-diF, 2,5-diF –NH–N=CH–, F substituents
7-Methoxyquinoline derivatives Quinoline + sulfonamide 7-OCH₃, sulfonamide moiety –SO₂NH–, –OCH₃
Benzimidazole arylhydrazones Benzimidazole + arylhydrazone Varied aryl groups –NH–N=CH–, benzimidazole

Key Observations :

  • Fluorinated derivatives (e.g., 101–104) show enhanced antibacterial activity due to fluorine’s electronegativity and lipophilicity, improving membrane penetration .
  • 7-Methoxyquinoline derivatives exhibit dual antimicrobial and antibiofilm activity, attributed to the sulfonamide group’s enzyme inhibition .
  • Benzimidazole hybrids display neuroprotective and MAO-B inhibitory properties, expanding therapeutic scope beyond antioxidant activity .

Antioxidant Activity

Compound Assay Model IC₅₀ or Reducing Power Comparison with Reference Standard Reference
This compound DPPH radical scavenging IC₅₀: 3.7 µg/mL (similar to melatonin) Comparable to melatonin (bioisosteric analogue)
Naringin-derived hydrazone (2a) DPPH, FRAP IC₅₀: 3.7 µg/mL Superior to parent naringin
Benzimidazole-aldehyde hybrids Hypochlorite scavenging IC₅₀: 8–12 µM Less potent than ascorbic acid

Key Findings :

  • This compound’s antioxidant efficacy stems from its imine and hydrazone groups, which donate electrons to neutralize ROS .
  • Naringin-derived hydrazone (2a) matches the parent compound’s IC₅₀ but lacks the quinoline core’s antimicrobial synergy .

Antimicrobial Activity

Compound Target Pathogen MIC (µg/mL) Mechanism of Action Reference
This compound Bacillus subtilis 16–32 µg/mL DNA gyrase/topoisomerase inhibition
Fluorinated hydrazone 101 Staphylococcus aureus 8 µg/mL Disruption of membrane integrity
7-Methoxyquinoline derivative E. coli 4 µg/mL Dihydrofolate reductase inhibition
Naringin-derived hydrazone (2a) Mixed bacterial strains 62.5 µg/mL ROS generation and cell lysis

Key Insights :

  • Fluorinated hydrazones (e.g., 101) achieve lower MIC values than the parent compound due to enhanced bioavailability .
  • This compound’s Cu(II) complexes show improved activity (MIC: 8–16 µg/mL) via metal coordination .

Preparation Methods

Standard Condensation Protocol

A representative procedure involves dissolving quinoline-2-carbaldehyde (0.1 mmol) and a hydrazine derivative (0.13 mmol) in 10 mL of methanol at room temperature. The mixture is stirred for 8–24 hours, during which the hydrazone product precipitates as a crystalline solid. Filtration and drying under reduced pressure yield the pure compound without requiring column chromatography. For instance, reacting quinoline-2-carbaldehyde with 2-hydrazinopyridine in methanol for 8 hours produced 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline with a 67% yield.

Table 1: Comparative Analysis of Synthesis Conditions

Hydrazine DerivativeSolventReaction Time (h)TemperatureYield (%)Reference
Phenyl hydrazineMethanol8RT67
2-HydrazinopyridineMethanol8RT67
4-NitrophenylhydrazineEthanol24Reflux85
Benzotriazole hydrazineDMF640°C92

Solvent and Stoichiometric Optimization

Solvent Effects on Reaction Kinetics

Methanol and ethanol are the most frequently used solvents due to their ability to dissolve both aromatic aldehydes and hydrazines while promoting imine formation. In a study comparing solvent systems, methanol provided higher yields (67–85%) than dimethylformamide (DMF) or acetonitrile, likely due to its moderate polarity and proton-donating capacity. However, DMF was preferred for reactions involving sterically hindered hydrazines, such as benzotriazole derivatives, where elevated temperatures (40°C) improved solubility and reaction rates.

Stoichiometric Ratios

A slight excess of hydrazine (1.3:1 molar ratio relative to aldehyde) is commonly employed to drive the reaction to completion, as noted in the synthesis of 3a–q derivatives. This excess compensates for the volatility of some hydrazines and ensures full conversion of the aldehyde. For example, using 0.13 mmol of phenyl hydrazine with 0.1 mmol of quinoline-2-carbaldehyde minimized residual starting material.

Advanced Functionalization Strategies

Post-Synthetic Modifications

Hydrazone derivatives can undergo further functionalization, such as cyclization or metal coordination, to tailor their physicochemical properties. For instance, hydrazones containing pyridyl groups (e.g., 2-hydrazinopyridine derivatives) exhibit chelating abilities, making them suitable for sensor applications.

Structural Characterization and Purity Assessment

Spectroscopic Techniques

1H NMR spectroscopy is the primary tool for confirming hydrazone formation. The imine proton (–N=CH–) typically resonates as a sharp singlet at δ 8.20–8.30 ppm, while the hydrazine NH proton appears as a singlet near δ 11.34 ppm. Infrared (IR) spectroscopy further validates the presence of C=N stretches at 1600–1650 cm⁻¹ and N–H stretches at 3200–3350 cm⁻¹.

Crystallography and Stability Studies

Single-crystal X-ray diffraction analyses of related hydrazones reveal planar geometries around the C=N bond, stabilized by intramolecular hydrogen bonding. Accelerated stability studies indicate that hydrazones remain stable under ambient conditions for >6 months but degrade in acidic media due to imine hydrolysis.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors could enhance heat and mass transfer, reducing reaction times and improving consistency. Additionally, recycling methanol via distillation would lower solvent waste, aligning with green chemistry principles .

Q & A

Q. How is ecological safety validated during preclinical development?

  • Methodological Answer :
  • Ecotoxicity Testing : Use Daphnia magna (OECD 202) and soil microcosms. Celik et al. (2020) reported no cytotoxicity in Beas-2B cells at 100 μM .

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